BMS-354825 is a synthetically derived small molecule identified as a potent dual inhibitor of Src and Abl kinases. It belongs to the thiazole-5-carboxamide class of compounds, sharing structural similarities with other kinase inhibitors. Its primary role in scientific research is centered around its antitumor activity and potential as an anticancer agent.
BMS-354825 functions as a dual inhibitor of Src and Abl kinases. This means it blocks the activity of both enzymes by binding to their active sites and preventing phosphorylation of downstream targets. This inhibition of Src and Abl kinases disrupts crucial signaling pathways involved in cell proliferation, survival, and differentiation, ultimately leading to antitumor effects.
BMS-354825 exhibits potent antiproliferative activity against a range of hematological and solid tumor cell lines. Notably, it demonstrates significant efficacy against chronic myelogenous leukemia (CML) cells. In vivo studies using a K562 xenograft model of CML showed complete tumor regressions with low toxicity at various doses when administered orally.
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1